molecular formula C16H18N2O3 B1418509 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218557-77-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid

Cat. No. B1418509
CAS RN: 1218557-77-7
M. Wt: 286.33 g/mol
InChI Key: LPVNHKUYOVVRPJ-UHFFFAOYSA-N
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Description

The compound “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1155616-11-7 . It has a molecular weight of 286.33 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxylic acid . The InChI code is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 286.33 .

Scientific Research Applications

Discovery and Optimization

Research into similar compounds, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, reveals a framework for discovering potent inhibitors for various enzymes and receptors. These studies emphasize the importance of specific functional groups and their configurations for achieving high potency and selectivity, potentially guiding the optimization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid for targeted applications (R. K. Thalji et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of compounds with similar structures, such as 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrate potential antimicrobial activities. These compounds, through their structural features, offer insights into designing derivatives of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid with antimicrobial properties (S. Vankadari et al., 2013).

Catalysis

Fe3O4-PPCA nanoparticles, functionalized with similar piperidine derivatives, highlight the application of such compounds in catalysis, enabling efficient synthesis of organic compounds. This suggests that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid could be modified for use in nanomagnetic reusable catalysts for various synthetic applications (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Anticancer Activity

The exploration of novel 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents suggests a methodology for synthesizing and evaluating the biological activities of structural variants. This approach could be applied to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, potentially unveiling anticancer properties (Rahul P. Jadhav et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Research into the spectroscopic properties and quantum mechanical analysis of similar compounds, like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provides a foundation for understanding the electronic structure, reactivity, and potential biological activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid. These studies could inform the development of novel pharmaceuticals or materials (P. Devi et al., 2020).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(20)14-8-4-5-9-18(14)10-13-11-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNHKUYOVVRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=COC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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